ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE

描述

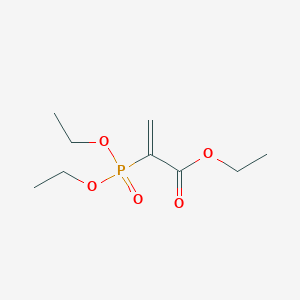

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is a chemical compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is primarily used in research and industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate under basic conditions. The reaction typically requires a catalyst, such as sodium ethoxide, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of ethyl 2-diethoxyphosphorylprop-2-enoate often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through distillation or recrystallization .

化学反应分析

Types of Reactions

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphonates.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphonates .

科学研究应用

Organic Synthesis

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate serves as a versatile intermediate in organic synthesis. Its reactive enone functionality allows it to be used as a building block for constructing more complex organic molecules, which is fundamental in developing new pharmaceuticals and functional materials.

Research indicates that this compound may exhibit biological activity relevant to various fields:

- Phosphorylation Studies : It can act as a phosphorylating agent, modifying proteins and influencing enzyme activity within biological systems.

- Pesticide Development : Organophosphorus compounds like this one are known for their potential as pesticides due to their ability to inhibit acetylcholinesterase, leading to neurotoxic effects in pests.

Medicinal Chemistry

The potential of this compound as a precursor for pharmaceutical compounds is under investigation. Its structural similarities with known drug candidates suggest possible applications in treating various diseases, including antimicrobial and antiparasitic infections .

Industrial Applications

In industry, this compound is utilized in:

- Production of Flame Retardants : Its phosphonate group contributes to flame-retardant properties.

- Plasticizers : The compound's chemical structure allows it to function effectively as a plasticizer in polymer formulations.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

-

Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .

Pathogen Minimum Inhibitory Concentration (MIC) E. coli 0.073 mg/ml S. aureus 0.109 mg/ml K. pneumoniae 0.125 mg/ml - Enzyme Interaction Studies : Investigations into the interaction of this compound with metabolic enzymes have provided insights into its mechanism of action, indicating its potential as a lead compound for inhibitor development targeting specific biochemical pathways.

作用机制

The mechanism of action of ethyl 2-diethoxyphosphorylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, modifying proteins and other biomolecules. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .

相似化合物的比较

Similar Compounds

- Ethyl 2-diethylphosphonoacrylate

- Diethyl phosphite

- Ethyl acrylate

Uniqueness

ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE is unique due to its dual functional groups: the ethoxyphosphoryl and acrylate moieties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

生物活性

Ethyl 2-(diethoxyphosphoryl)prop-2-enoate is an organophosphorus compound that has gained attention for its potential biological activities. This article delves into the compound's properties, synthesis, biological interactions, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.20 g/mol. The compound features a diethoxyphosphoryl group attached to a prop-2-enoate moiety, which contributes to its reactivity and versatility in organic synthesis.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.20 g/mol |

| Boiling Point | 275.5 °C |

| Density | 1.1 g/cm³ |

| Flash Point | 88.9 °C |

Synthesis Methods

The synthesis of this compound typically involves the reaction of diethyl phosphite with ethyl acrylate under basic conditions, often utilizing sodium ethoxide as a catalyst. This process is optimized for high yield and purity in industrial applications.

Enzyme Inhibition

One of the most notable biological activities of this compound is its potential as an inhibitor of acetylcholinesterase (AChE). Organophosphorus compounds are known for their neurotoxic effects due to this inhibition, making them relevant in the study of pesticides and herbicides. Research indicates that derivatives of this compound may also exhibit antimicrobial properties, suggesting further applications in pharmaceuticals.

The mechanism by which this compound exerts its biological effects involves its interaction with various biomolecules, particularly enzymes and proteins. As a phosphorylating agent, it can modify proteins, influencing their activity and function. This modification can lead to significant biochemical changes within cells.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Enolase Inhibition : Research on related compounds has shown that structural modifications can significantly impact enzyme inhibition potency. For instance, MethylSF2312, a derivative of this compound, demonstrated potent enolase inhibition with an IC50 value as low as 10 nM, indicating that similar derivatives could be developed for targeted enzyme inhibition .

- Pesticidal Applications : this compound has been investigated for its potential use in agricultural chemistry as a pesticide. Its ability to inhibit AChE suggests it could be effective against pest species while posing risks to non-target organisms .

- Antimicrobial Properties : Some studies have indicated that organophosphorus compounds can possess antimicrobial activity, suggesting that this compound may also be explored for pharmaceutical applications targeting bacterial infections .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related organophosphorus compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-phosphonoacrylate | Phosphonate group with an acrylate moiety | More reactive due to lack of steric hindrance |

| Ethyl 3-(diethoxyphosphoryl)propanoate | Propanoate structure | Different reactivity profile compared to prop-2-enoate |

| Ethyl 2-(diethoxyphosphoryl)acetate | Acetate instead of prop-2-enoate | Less versatile in Diels-Alder reactions |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for structural determination of ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE?

- Methodology : Combine spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) with computational quantum chemical calculations to resolve ambiguities in stereochemistry or electronic environments. For example, nuclear Overhauser effect (NOE) NMR experiments can clarify spatial arrangements, while density functional theory (DFT) simulations predict vibrational frequencies and electronic transitions for cross-validation .

Q. How can researchers optimize the synthesis of this compound?

- Methodology : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to identify energetically favorable pathways. Pair computational predictions with fractional factorial experiments to screen variables like temperature, solvent polarity, and catalyst loading. Iteratively refine conditions using response surface methodology (RSM) for yield maximization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Conduct toxicity profiling via in vitro assays (e.g., Ames test for mutagenicity) and environmental fate studies (hydrolysis/photodegradation rates). Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) based on hazard tiers defined by its phosphonate ester reactivity and potential hydrolysis products .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?

- Methodology : Use Hammett σ constants and Fukui indices (derived from DFT calculations) to quantify electron-withdrawing/donating effects. Validate experimentally via kinetic studies under controlled conditions (e.g., varying nucleophiles in polar aprotic solvents). Compare regioselectivity trends with computational transition state models .

Q. What strategies reconcile discrepancies between experimental and computational data for reaction mechanisms involving this compound?

- Methodology : Apply Bayesian inference to assess confidence intervals for computational activation energies. Cross-validate with isotopic labeling experiments (e.g., ¹⁸O tracing in hydrolysis) and in situ spectroscopic monitoring (e.g., stopped-flow UV-Vis). Use sensitivity analysis to identify error-prone parameters in simulations .

Q. How can factorial design improve the scalability of this compound-based reactions?

- Methodology : Implement a 2^k factorial design to evaluate main effects and interactions of variables (e.g., mixing rate, reagent stoichiometry, and reactor geometry). Analyze data using ANOVA to prioritize factors affecting conversion efficiency. Optimize for robustness via Monte Carlo simulations of parameter uncertainties .

Q. What thermodynamic properties govern the stability of this compound under storage conditions?

- Methodology : Measure enthalpy of decomposition via differential scanning calorimetry (DSC) and correlate with accelerated aging studies (e.g., Arrhenius modeling at elevated temperatures). Use molecular dynamics (MD) simulations to predict hydrolysis pathways in humid environments .

Q. Data Analysis & Interpretation

Q. How should researchers address contradictory results in catalytic applications of this compound?

- Methodology : Perform multi-variable regression to identify confounding factors (e.g., trace metal impurities or solvent hygroscopicity). Validate hypotheses using controlled spike/recovery experiments. Compare outcomes across orthogonal analytical platforms (e.g., GC-MS vs. LC-MS) to rule out instrumentation bias .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) of derivatives?

- Methodology : Apply partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate descriptor variables (e.g., logP, dipole moments) with biological activity. Use bootstrapping to assess model robustness and SHAP values for interpretability .

Q. Ethical & Reporting Considerations

Q. How to ensure ethical compliance in publishing datasets involving this compound?

属性

IUPAC Name |

ethyl 2-diethoxyphosphorylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUXWCBODIJKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454713 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20345-61-3 | |

| Record name | ethyl 2-diethylphosphonoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。